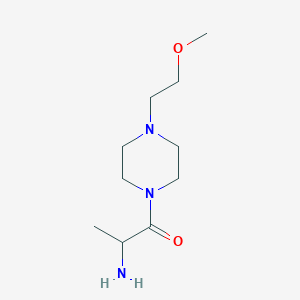

2-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one

Description

For instance, describes a compound with a 2-methoxyphenyl substituent on the piperazine ring, (2R)-2-Amino-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-pyridin-4-yl-propan-1-one (CAS: 851685-42-2). This molecule shares the 2-amino-propan-1-one scaffold linked to a substituted piperazine, differing in the substituent (2-methoxyphenyl vs. 2-methoxyethyl). The methoxyethyl group in the target compound may enhance solubility compared to aromatic substituents due to its polar, non-aromatic nature .

Properties

Molecular Formula |

C10H21N3O2 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]propan-1-one |

InChI |

InChI=1S/C10H21N3O2/c1-9(11)10(14)13-5-3-12(4-6-13)7-8-15-2/h9H,3-8,11H2,1-2H3 |

InChI Key |

BUCYJDSJWZTTKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CCOC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one typically involves the reaction of 1-(2-methoxyethyl)piperazine with appropriate reagents to introduce the amino and propanone groups. One common method involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate can then be further modified to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. The key intermediate can be purified by recrystallization from optimized solvents, which is beneficial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: The compound can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the piperazine ring.

Scientific Research Applications

2-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including interactions with various receptors.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels . By binding to these receptors, the compound can modulate their activity and exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Key Structural and Functional Differences:

Substituent Effects :

- Aromatic vs. Alkyl Substituents : Compounds with aromatic groups (e.g., 16 , 17 , 19 ) exhibit higher molecular weights and lipophilicity compared to alkyl-substituted analogs like the target compound (2-methoxyethyl). The methoxyethyl group likely improves aqueous solubility while retaining moderate lipophilicity for membrane permeability .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) groups in 16 and 17 enhance metabolic stability and may influence binding to hydrophobic pockets in target proteins .

Core Heterocycle: Piperazine vs.

Salt Forms: Dihydrochloride salts (e.g., 6) improve solubility for intravenous administration but may alter pharmacokinetics compared to freebase forms .

Research Implications

- Pharmacological Potential: Analogs like 16–20 were synthesized for antiseizure and antinociceptive applications, suggesting the target compound may share similar therapeutic profiles .

- Synthetic Feasibility: High yields (>95%) and purity (>99%) in indicate robust synthetic routes for piperazine-linked amino-propanones, applicable to the target compound’s development .

Biological Activity

2-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one, also known by its CAS number 1518782-55-2, is an organic compound characterized by a piperazine ring substituted with a methoxyethyl group. This compound has garnered interest for its potential biological activities, including applications in drug development and biochemical assays.

| Property | Value |

|---|---|

| Molecular Formula | C10H21N3O2 |

| Molecular Weight | 215.29 g/mol |

| Structure | Structure |

| InChI Key | UYFJXJKURBOIJS-UHFFFAOYSA-N |

The compound's structure features a primary amine and a ketone functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group may facilitate hydrogen bonding with target sites, while the piperazine moiety contributes to the compound's overall stability and solubility in biological systems.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:

- Cell Viability Assays : The compound was tested using the CellTiter Blue assay on D425Med and HUVEC cell lines. Results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting potential as an anticancer agent .

Case Studies

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative activity of piperazine derivatives, compounds similar to this compound demonstrated significant growth inhibition in selected cancer cell lines. The mechanism involved induction of apoptosis, as indicated by increased caspase 3/7 activity .

Study 2: Enantiopure Compounds

Research involving chiral bicyclic nitrogen-containing compounds highlighted that amino derivatives, including those related to our compound, inhibited the growth of cancer cells effectively. This suggests that structural modifications can enhance biological activity and specificity towards cancer cells .

Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(Dimethylamino)ethan-1-ol | Amino alcohol | Neuroprotective effects |

| 2-(Piperidin-1-yl)ethan-1-one | Piperidine derivative | Antidepressant properties |

The unique methoxyethyl substitution in our compound may confer distinct pharmacological properties not observed in these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.